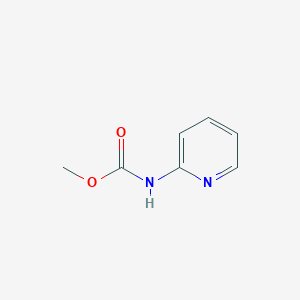

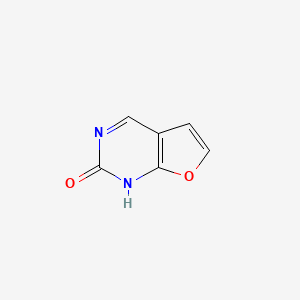

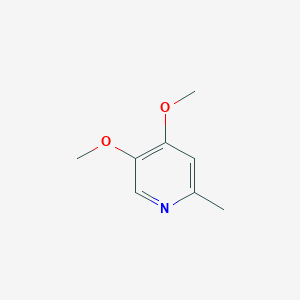

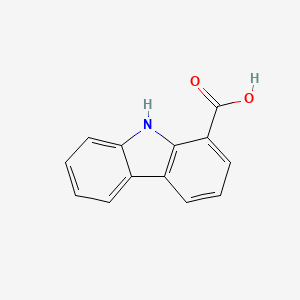

![molecular formula C10H13NO B3355591 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol CAS No. 63031-33-4](/img/structure/B3355591.png)

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol

Overview

Description

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol is a chemical compound that has been used in the synthetic preparation of CGRP antagonist BMS-846372 . It is also known as ®-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride .

Synthesis Analysis

The compound is synthesized via chemoselective and enantioselective reduction of cyclohepta[b]pyridine-5,9-dione . It has also been used in the synthesis of a hemisulfate salt of Compound (I) and its crystalline forms .Molecular Structure Analysis

The molecular formula of 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol is C10H11NO .Chemical Reactions Analysis

This compound is used in the synthetic preparation of CGRP antagonist BMS-846372 via chemoselective and enantioselective reduction of cyclohepta[b]pyridine-5,9-dione . It has also been involved in the synthesis of a hemisulfate salt of Compound (I) and its crystalline forms .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 398.7±37.0 °C and a predicted density of 0.99±0.1 g/cm3 . Its pKa is predicted to be 3.29±0.40 .Scientific Research Applications

Anti-Inflammatory Applications

- Researchers have modified 8-benzylidene-5,6,7,8-tetrahydroquinolines, initially recognized for their anti-ulcer activity, to create compounds with significant in vivo anti-inflammatory effects. Particularly, the 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine analogues demonstrated optimal anti-inflammatory activity in both the rat carrageenan paw edema and rat developing adjuvant arthritis models (Calhoun et al., 1995).

Chemical Synthesis and Structural Analysis

- The synthesis of 4H-cyclohepta[b]thiophen-4-ones and related compounds, including the conversion of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine into various derivatives, has been accomplished using dehydrobromination of αα-dibromocycloheptanones (Jones et al., 1973).

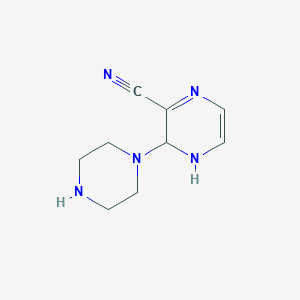

- The crystal structures of 2-benzylamino-4-(4-bromophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and its chlorophenyl analog have been determined, highlighting the half-chair conformation of the cycloheptane ring in these cyclohepta[b]pyridine-3-carbonitrile derivatives (Nagalakshmi et al., 2015).

Anticancer Potential

- A novel synthetic methodology for the production of 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine derivatives has been developed, showing potential as anticancer agents. Preliminary examinations against human cancer cell lines, including lung, breast, and colon cancer, have reflected a promising profile of these compounds (Behbehani et al., 2020).

Anti-Ulcer and Antisecretory Activities

- Novel antipeptic agents with 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine moiety have been synthesized, showing superiority over omeprazole in (H+ + K+)-ATPase inhibitory activity andantisecretory potencies. These findings indicate the potential of these compounds in the treatment of peptic ulcers and related gastric conditions (Yamada et al., 1994).

Tuberculosis Treatment

- A series of benzo[6,7]cyclohepta[1,2-b]pyridine-1,2,3-triazole hybrids have been synthesized and evaluated for their in vitro anti-mycobacterial activity against Mycobacterium tuberculosis. Some of these compounds demonstrated potent activity with minimal cytotoxicity, highlighting their potential as novel anti-tuberculosis agents (Sajja et al., 2017).

Inhibitory Effects on Gastric Acid Secretion

- The synthesis of 2-[(cycloalka[b]pyridinyl)sulfinyl]-1H-benzimidazoles, including a cyclohepta[b]pyridine moiety, has led to the discovery of compounds with potent inhibitory effects on gastric acid secretion in rats. These compounds, particularly a novel benzimidazole derivative, have shown superior properties to omeprazole in biological examinations in vivo (Yamada et al., 1995).

Mechanism of Action

properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-10-6-2-1-5-9-8(10)4-3-7-11-9/h3-4,7,10,12H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMUSCQWNRWEJGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=CC=N2)C(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20489292 | |

| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol | |

CAS RN |

63031-33-4 | |

| Record name | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20489292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.